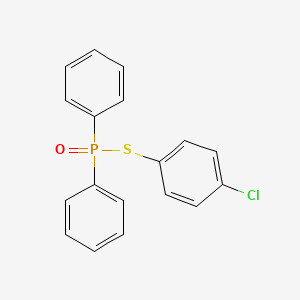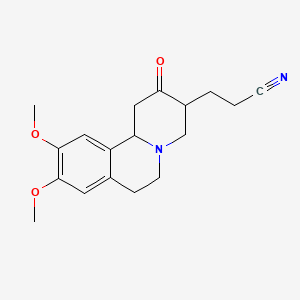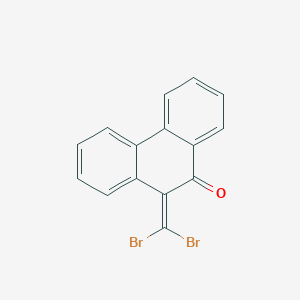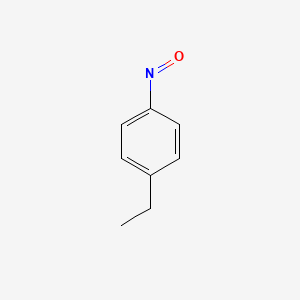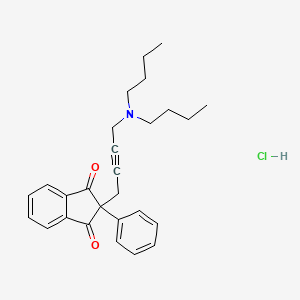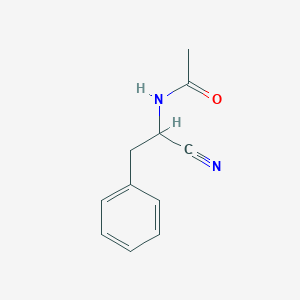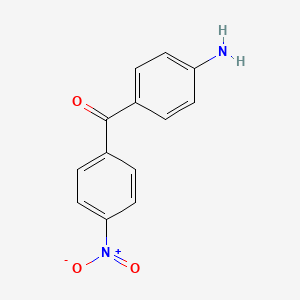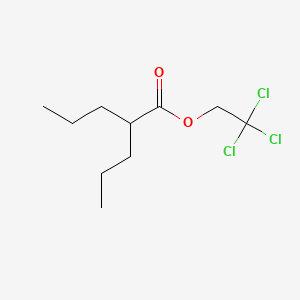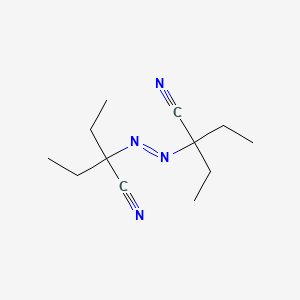
Perimidine, 2-amino-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perimidine, 2-amino-1-methyl- is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₁N₃. It is a member of the perimidine family, which are tricyclic compounds known for their unique electronic properties and diverse applications in various fields such as medicine, agriculture, and industrial chemistry . The compound’s structure consists of a perimidine core with an amino group at the second position and a methyl group at the first position.
準備方法
The synthesis of Perimidine, 2-amino-1-methyl- can be achieved through various methods. One common synthetic route involves the reaction of naphthalene-1,8-diamine with methyl isocyanate under reflux conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like xylene . Another method involves the use of microwave radiation, ultrasound, or grinding techniques with different catalysts such as ionic liquids, acids, metals, and nanocatalysts . These methods offer advantages in terms of reaction time, yield, and environmental impact.
化学反応の分析
Perimidine, 2-amino-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) . Major products formed from these reactions include halogenated perimidines, reduced perimidines, and oxidized derivatives.
科学的研究の応用
Perimidine, 2-amino-1-methyl- has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anti-inflammatory and antimicrobial agent . In medicine, it is being explored for its potential use in drug discovery, particularly in the development of anticancer and antiviral drugs . Industrially, it is used as a dye intermediate, corrosion inhibitor, and in the synthesis of polymers and plastics .
作用機序
The mechanism of action of Perimidine, 2-amino-1-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it exerts its effects by inhibiting the activity of certain enzymes and proteins involved in inflammatory and microbial processes . For example, it inhibits the expression of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition reduces inflammation and microbial growth, making it a potential therapeutic agent for inflammatory and infectious diseases.
類似化合物との比較
Perimidine, 2-amino-1-methyl- can be compared with other similar compounds such as 2-aminopyrimidine and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine . While all these compounds share a similar core structure, they differ in their substituents and electronic properties. For instance, 2-aminopyrimidine is known for its antitrypanosomal and antiplasmodial activities, whereas 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is studied for its mutagenic properties . The unique electronic properties of Perimidine, 2-amino-1-methyl- make it particularly suitable for applications in dye synthesis, corrosion inhibition, and as a ligand in coordination chemistry .
特性
CAS番号 |
20551-10-4 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC名 |
1-methylperimidin-2-amine |
InChI |
InChI=1S/C12H11N3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)14-12(15)13/h2-7H,1H3,(H2,13,14) |
InChIキー |
YPQIGOYKNCVPOZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



